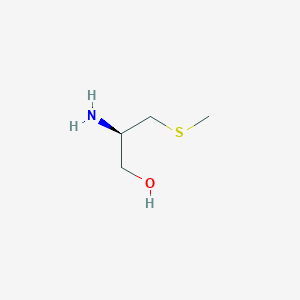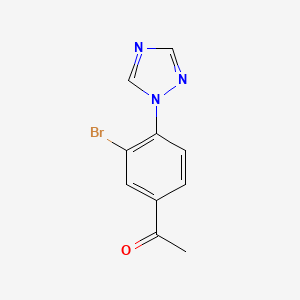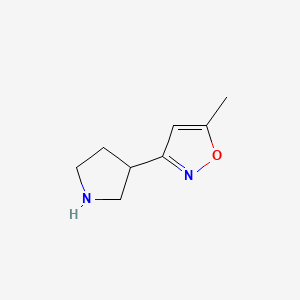
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2r)-2-Amino-3-chloropropan-1-ol and sodium methylsulfide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques further enhances the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amino alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
(2r)-2-Amino-3-hydroxypropan-1-ol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
(2r)-2-Amino-3-(ethylsulfanyl)propan-1-ol: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior and applications.
Uniqueness: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methylsulfanylpropan-1-ol |
InChI |
InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
Clé InChI |
AWGBRLHYONGEEL-SCSAIBSYSA-N |
SMILES isomérique |
CSC[C@@H](CO)N |
SMILES canonique |
CSCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)


![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)







